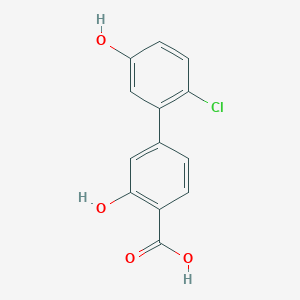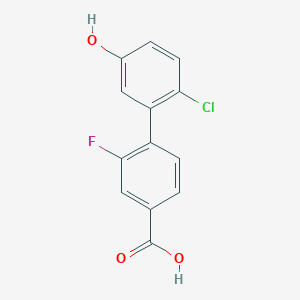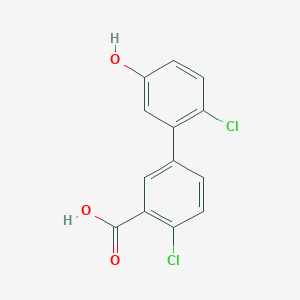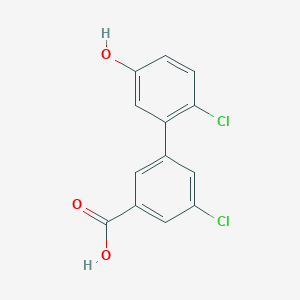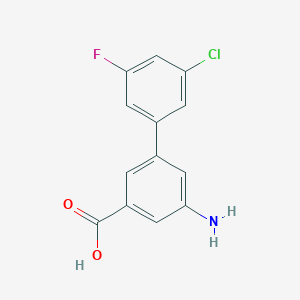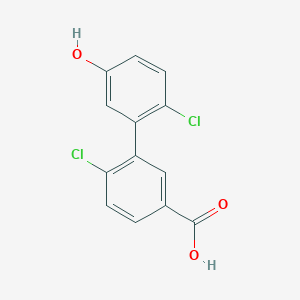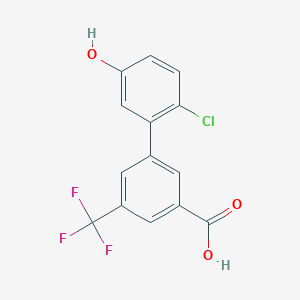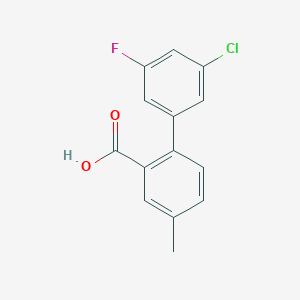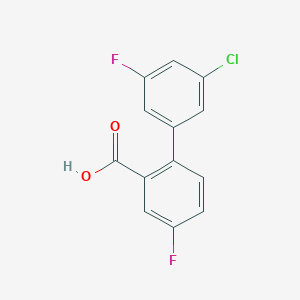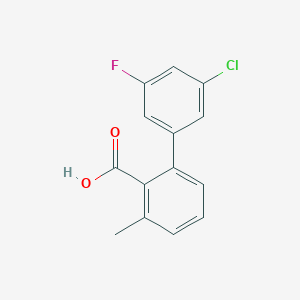
2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95% (2C5F6MBA) is an organic compound with a wide range of applications in scientific research. It is a fluorinated aromatic acid, and has been used in various studies involving organic synthesis, catalysis, and biological activity.
科学的研究の応用
2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95% has been used in numerous scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as substituted benzoic acids, benzamides, and aromatic amines. It has also been used in the synthesis of heterocyclic compounds, such as imidazole and thiazole derivatives. Additionally, 2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95% has been used in studies involving the synthesis of polymers and bioconjugates.
作用機序
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95% is not fully understood. However, it is believed that the fluorine atom in the compound plays an important role in its reactivity. The fluorine atom is electron-withdrawing, which increases the acidity of the compound and makes it more reactive. This reactivity is believed to be responsible for the compound’s ability to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95% has not been studied for its potential biochemical and physiological effects. However, it is believed that the compound may have some biological activity due to its chemical structure. For example, the compound has been shown to interact with the enzyme acetylcholinesterase, which could potentially lead to the inhibition of acetylcholine degradation and an increase in cholinergic activity. Additionally, the compound may also interact with other enzymes, receptors, and proteins, which could lead to a variety of biochemical and physiological effects.
実験室実験の利点と制限
2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95% has several advantages and limitations for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, it is stable under a variety of conditions and has a low toxicity. However, the compound is not water soluble, and can be difficult to work with in aqueous solutions. Additionally, the compound’s reactivity can be unpredictable, and its mechanism of action is not fully understood.
将来の方向性
There are numerous potential future directions for the use of 2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95%. One potential direction is the development of new catalysts based on the compound’s structure. Additionally, the compound could be used in the synthesis of new drugs or other therapeutic agents. Additionally, the compound could be used in the development of new materials, such as polymers or bioconjugates. Finally, the compound could be used in the development of new biosensors or diagnostics.
合成法
2-(3-Chloro-5-fluorophenyl)-6-methylbenzoic acid, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 3-chloro-5-fluorophenol and methyl benzoate in the presence of a strong acid catalyst. The reaction is typically conducted in anhydrous acetic acid at temperatures between 40-60°C. The reaction can be completed within 1-2 hours, and yields a 95% pure product.
特性
IUPAC Name |
2-(3-chloro-5-fluorophenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-3-2-4-12(13(8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIOGYOBORMYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690497 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-61-5 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

